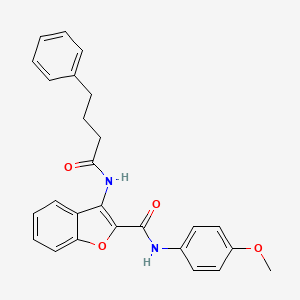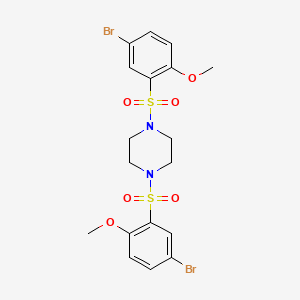
(Z)-3-methyl-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
A new effective approach to the synthesis of some novel series of (Z)-2-((4-oxo-5-(thiophen-2-ylmethylene)-4,5-dihydrothiazol-2-yl)amino) substituted acid is reported at room temperature, less reaction time with good to excellent yields . The synthesis of this compound has been reported in a publication, where it was synthesized at room temperature with less reaction time and good to excellent yields .
Molecular Structure Analysis
The molecular structure of this compound can be found in various scientific diagrams .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound have been reported in a publication . The synthesis involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .
Wissenschaftliche Forschungsanwendungen
GSK-3 Inhibitors Synthesis
Kamila and Biehl (2012) explored the microwave-assisted synthesis of novel bis(2-thioxothiazolidin-4-one) derivatives as potential glycogen synthase kinase-3 (GSK-3) inhibitors. These compounds, including variants of the specified chemical structure, were synthesized via condensation reactions under microwave conditions, demonstrating the utility of such derivatives in medicinal chemistry for the development of therapeutic agents targeting GSK-3 related pathways (Kamila & Biehl, 2012).
Photophysical Properties and DFT Study
Jachak et al. (2021) synthesized novel push-pull d-π-A type chromophores, including derivatives related to the compound . These studies highlighted the effect of structural manipulations on photophysical properties. The research aimed to understand intramolecular charge transfer characteristics, which are crucial for applications in materials science, especially in designing dyes and chromophores for various optical and electronic devices (Jachak et al., 2021).
Aldose Reductase Inhibitors
A study by Kučerová-Chlupáčová et al. (2020) focused on (4-oxo-2-thioxothiazolidin-3-yl)acetic acids as potent and selective aldose reductase inhibitors. This research is significant for therapeutic applications, especially in treating complications related to diabetes. The study not only demonstrated the compounds' efficacy as inhibitors but also explored their selectivity and potential improvements for further inhibition efficacy (Kučerová-Chlupáčová et al., 2020).
Selective Fluorescent Chemical Sensors
Research by Li Rui-j (2013) involved the synthesis of a derivative that showed a strong fluorescent quenching effect on Co2+, indicating its potential as a selective fluorescent chemical sensor. This specificity towards Co2+ makes it a promising candidate for applications in environmental monitoring and analytical chemistry (Li Rui-j, 2013).
Solar Cell Applications
Kim et al. (2006) discussed the molecular engineering of organic sensitizers for solar cell applications. The study included derivatives of the compound , focusing on their application in dye-sensitized solar cells (DSSCs). The research emphasized the importance of structural and electronic properties in achieving high conversion efficiencies, contributing to the development of more efficient renewable energy sources (Kim et al., 2006).
Zukünftige Richtungen
The compound has been tested for its antimicrobial and antitumor properties . Compounds with a high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified . This suggests that this compound and its derivatives could have potential applications in the development of new antimicrobial and antitumor agents .
Eigenschaften
IUPAC Name |
3-methyl-2-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S3/c1-7(2)10(12(16)17)14-11(15)9(20-13(14)18)6-8-4-3-5-19-8/h3-7,10H,1-2H3,(H,16,17)/b9-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVNIMNARZNNMR-TWGQIWQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=CS2)SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=CS2)/SC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2372891.png)
![(E)-N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2372893.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2372894.png)

![2-(3-methoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2372897.png)



![3-(2-chlorophenyl)-5-methyl-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,2-oxazole-4-carboxamide](/img/structure/B2372904.png)
![N-[1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2372905.png)



